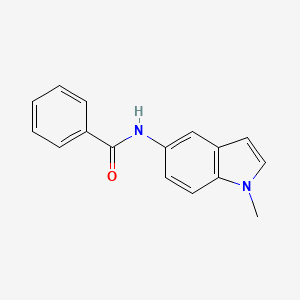

N-(1-Methyl-1H-indol-5-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

412966-69-9 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-(1-methylindol-5-yl)benzamide |

InChI |

InChI=1S/C16H14N2O/c1-18-10-9-13-11-14(7-8-15(13)18)17-16(19)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19) |

InChI Key |

IYEWVEZWCVOVLM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 1 Methyl 1h Indol 5 Yl Benzamide

Strategies for the Synthesis of the N-(1-Methyl-1H-indol-5-yl)benzamide Core

The construction of the target molecule can be logically divided into two primary phases: the assembly of the methylated indole (B1671886) ring system and the subsequent creation of the amide linkage.

Formation of the 1-Methyl-1H-indole Moiety

The formation of the 1-methyl-1H-indole scaffold, particularly with a functional group at the 5-position suitable for amidation (such as an amino or nitro group), is a crucial first step.

The Fischer indole synthesis is a venerable and widely utilized method for constructing the indole nucleus. alfa-chemistry.comthermofisher.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com

To synthesize a 1-methyl-1H-indole derivative, the reaction would commence with a 1-methylphenylhydrazine. The mechanism proceeds through several key steps:

Hydrazone Formation : Reaction of the substituted phenylhydrazine with a carbonyl compound.

Tautomerization : The resulting hydrazone isomerizes to its enamine tautomer. byjus.com

alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement : A key electrocyclic rearrangement occurs under acidic conditions, leading to the cleavage of the weak N-N bond and the formation of a C-C bond. byjus.com

Aromatization and Cyclization : The intermediate diimine rearomatizes, and the resulting nucleophilic amine attacks the imine intramolecularly.

Ammonia Elimination : The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring. byjus.com

A significant challenge of this method is that the reaction with acetaldehyde to produce indole itself often fails. byjus.com However, using pyruvic acid as the carbonyl component can yield an indole-2-carboxylic acid, which can then be decarboxylated. thermofisher.com For the specific synthesis of the this compound precursor, a (4-nitrophenyl)hydrazine derivative would be N-methylated first, followed by the Fischer cyclization and subsequent reduction of the nitro group to the required 5-amino functionality.

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Arylhydrazine and an aldehyde or ketone. | alfa-chemistry.comwikipedia.org |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). | alfa-chemistry.comwikipedia.org |

| Key Intermediate | Arylhydrazone, which isomerizes to an enamine. | byjus.com |

| Core Mechanism | alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement followed by cyclization and ammonia elimination. | byjus.com |

| Versatility | Can be performed as a one-pot synthesis without isolating the hydrazone intermediate. | thermofisher.combyjus.com |

An alternative and often more direct route involves the N-alkylation of a pre-existing indole ring. The stereoselective N-alkylation of indoles can be challenging due to the relatively weak nucleophilicity of the indole nitrogen. mdpi.com However, various methods have been developed to achieve regioselective N-methylation.

A common strategy is the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with a methylating agent like methyl iodide. youtube.com This Sɴ2 reaction effectively installs the methyl group on the nitrogen atom. For the synthesis of the desired precursor, 5-aminoindole (B14826) or, more commonly, a protected version such as 5-nitroindole, would be the starting material. The N-methylation would be performed, followed by the reduction of the nitro group to an amine, making it ready for the subsequent amide coupling step.

Recent advancements have introduced milder and more selective methods. Phenyltrimethylammonium iodide (PhMe₃NI) has been reported as a safe and efficient reagent for the monoselective N-methylation of indoles under mild basic conditions, showing high functional group tolerance. acs.org This method could be particularly useful for late-stage functionalization.

Furthermore, palladium-catalyzed reactions have been developed for the C-H functionalization of indoles, although these typically target the C2 or C3 positions. rsc.orgrsc.orguri.edu However, direct N-alkylation remains the most straightforward approach for synthesizing the 1-methyl-1H-indol-5-amine core.

Amide Bond Formation Techniques

Once 5-amino-1-methyl-1H-indole is obtained, the final step is the acylation of the 5-amino group with benzoic acid to form the benzamide (B126) product. This transformation is one of the most frequently used reactions in medicinal chemistry. nih.gov

Peptide coupling reagents are widely used to facilitate amide bond formation by activating the carboxylic acid. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine.

Carbodiimides (DCC and EDCI) : Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) are common choices. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. fishersci.co.uk EDCI is often preferred because its urea byproduct is water-soluble, simplifying purification compared to the insoluble dicyclohexylurea produced from DCC. researchgate.net Additives like 1-Hydroxybenzotriazole (HOBt) are often used with EDCI to suppress side reactions and minimize racemization. nih.govresearchgate.net

Uronium/Aminium Salts (HATU) : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents. nih.gov They react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an activated ester, which then rapidly reacts with the amine. nih.govfishersci.co.uk HATU is known for its high coupling efficiency, even with less reactive aromatic amines. researchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Byproduct | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (insoluble) | Highly effective but purification can be difficult. |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Preferred for easier workup and purification. researchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Very efficient, fast reaction times, good for hindered or unreactive amines. nih.gov |

A typical procedure involves stirring the 5-amino-1-methyl-1H-indole, benzoic acid, a coupling reagent like EDCI, an additive like HOBt, and a base such as triethylamine (TEA) in a suitable solvent like tetrahydrofuran (THF) at room temperature. researchgate.net

Direct condensation or activation of the carboxylic acid via other means are also viable strategies.

One of the most traditional methods involves converting the carboxylic acid (benzoic acid) into a more reactive acyl halide, typically an acyl chloride. researchgate.net This is often achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting benzoyl chloride is then reacted with the 5-amino-1-methyl-1H-indole, usually in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. youtube.com This method is robust and widely applicable.

Alternatively, direct condensation reactions can be promoted by Lewis acids. For example, titanium(IV) chloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines to form amides in good to excellent yields. d-nb.infonih.gov The reaction is typically performed in a solvent like pyridine at elevated temperatures. nih.gov This method avoids the need to pre-activate the carboxylic acid.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives of this compound is a multifaceted process that allows for the exploration of structure-activity relationships by modifying different parts of the core molecule. These modifications are crucial for fine-tuning the compound's properties.

Derivatization at the Indole Nitrogen (N1)

While the parent compound is methylated at the N1 position, further derivatization at this site in analogous indole structures is a common strategy to introduce structural diversity. This is typically achieved by N-alkylation or N-arylation of a precursor 5-aminoindole before the benzamide group is introduced. For instance, the reaction of 5-nitroindole with various alkyl halides or acyl chlorides in the presence of a strong base like sodium hydride (NaH) in an appropriate solvent such as dimethylformamide (DMF) can yield N-substituted 5-nitroindoles. nih.gov Subsequent reduction of the nitro group to an amine, followed by coupling with a desired benzoic acid derivative, would lead to the N1-derivatized analogues.

A general synthetic route for N1 derivatization can be seen in the synthesis of N-(1-(substituted)-1H-indol-5-yl)pyrazine-2-carboxamides, where 5-nitroindole is treated with NaH and an appropriate halide to yield the N-substituted indole. nih.gov

Table 1: Examples of Reagents for N1-Derivatization of Indole Precursors

| Reagent | Resulting N1-Substituent |

|---|---|

| 4-Fluorobenzyl bromide | 4-Fluorobenzyl |

| 3-Fluorobenzoyl chloride | 3-Fluorobenzoyl |

This table is illustrative of common reagents used for N1-derivatization in similar indole-based structures.

Substitutions on the Indole Ring System (C2, C3, C5, C7)

Modifications on the indole ring itself are crucial for modulating the electronic and steric properties of the molecule. The C2, C3, and C7 positions are common sites for substitution. Electrophilic substitution reactions are frequently employed to introduce functional groups onto the electron-rich indole nucleus. For example, Vilsmeier-Haack formylation can introduce a formyl group at the C3 position, which can then be used as a handle for further transformations.

While direct substitution on the this compound core can be challenging due to the directing effects of the existing substituents, these modifications are often incorporated by using appropriately substituted indole precursors in the synthesis.

Modifications of the Benzamide Moiety

The benzamide portion of the molecule offers a wide scope for modification. A common approach involves the reaction of 5-amino-1-methyl-1H-indole with a variety of substituted benzoyl chlorides or benzoic acids. The use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF facilitates the amide bond formation. nih.gov This method allows for the introduction of a wide array of substituents on the phenyl ring of the benzamide moiety.

For example, a range of N-(1-methyl-1H-indol-5-yl) heteroaryl-carboxamides have been synthesized by coupling 5-amino-1-methyl-1H-indole with various heteroaryl carboxylic acids. nih.gov

Table 2: Examples of Carboxylic Acids for Benzamide Moiety Modification

| Carboxylic Acid | Resulting Benzamide Derivative |

|---|---|

| Pyrazine-2-carboxylic acid | N-(1-Methyl-1H-indol-5-yl)pyrazine-2-carboxamide |

| Pyridazine-4-carboxylic acid | N-(1-Methyl-1H-indol-5-yl)pyridazine-4-carboxamide |

This table showcases the versatility of the amide coupling reaction in modifying the benzamide moiety.

Mannich Reaction Applications in Derivative Synthesis

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and has been applied to indole derivatives. oarjbp.comuobaghdad.edu.iq This three-component condensation reaction typically involves an active hydrogen compound (like an indole), formaldehyde, and a primary or secondary amine. oarjbp.commdpi.com In the context of this compound derivatives, the Mannich reaction could be envisioned to occur at the C3 position of the indole ring, which is known to be reactive towards electrophiles.

For instance, the reaction of an indole with formaldehyde and a secondary amine like morpholine or piperazine can lead to the formation of a Mannich base at the C3 position. oarjbp.com This introduces an aminomethyl group, which can serve as a versatile synthetic handle for further elaboration. The reaction conditions often involve refluxing in a suitable solvent like ethanol. ijper.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrasayanjournal.co.in The synthesis of indole derivatives has significantly benefited from this technology. nih.gov

In the synthesis of this compound analogues, microwave heating has been successfully employed in the amide coupling step. For example, the reaction between a 5-aminoindole derivative and a heteroaryl carboxylic acid, mediated by HATU and DIPEA in DMF, can be efficiently carried out under microwave irradiation at elevated temperatures, significantly reducing the reaction time. nih.gov This approach is particularly beneficial for high-throughput synthesis of compound libraries for screening purposes.

Synthetic Challenges and Optimization of Reaction Conditions

The synthesis of this compound and its derivatives can present several challenges that necessitate careful optimization of reaction conditions. One of the primary challenges lies in achieving regioselectivity during substitutions on the indole ring, as multiple positions are susceptible to electrophilic attack. The choice of protecting groups for the indole nitrogen can also be critical to direct the substitution to the desired position and to prevent unwanted side reactions.

Furthermore, the coupling of the 5-aminoindole with benzoic acid derivatives can be problematic, sometimes leading to low yields or the formation of impurities. The optimization of this step often involves screening different coupling agents, bases, solvents, and reaction temperatures. For instance, the use of HATU as a coupling agent has been shown to be effective. nih.gov The purification of the final products can also be challenging due to the similar polarities of the reactants and products, often requiring chromatographic techniques for isolation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Nitroindole |

| Sodium hydride |

| Dimethylformamide |

| 4-Fluorobenzyl bromide |

| 3-Fluorobenzoyl chloride |

| 2-(Chloromethyl)pyridine hydrochloride |

| N-(1-(4-Fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide |

| N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide |

| N-(1-(Pyridin-2-ylmethyl)-1H-indol-5-yl)pyrazine-2-carboxamide |

| 5-Amino-1-methyl-1H-indole |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| DIPEA (N,N-Diisopropylethylamine) |

| N-(1-Methyl-1H-indol-5-yl)pyrazine-2-carboxamide |

| N-(1-Methyl-1H-indol-5-yl)pyridazine-4-carboxamide |

| N-(1-Methyl-1H-indol-5-yl)nicotinamide |

| Formaldehyde |

| Morpholine |

Addressing Steric Hindrance

The formation of the amide bond in this compound is typically achieved by coupling 1-methyl-1H-indol-5-amine with an activated benzoic acid derivative. While this reaction is generally efficient, significant challenges arise when either coupling partner possesses sterically bulky substituents, for instance, ortho-substituents on the benzoic acid ring. Such steric congestion can dramatically slow the rate of nucleophilic attack by the amine, leading to low yields or reaction failure with standard coupling reagents. chimia.chresearchgate.net

Conventional methods often rely on carbodiimide activators (like DCC or EDC) or phosphonium/uronium reagents (like BOP or HBTU). However, their efficacy diminishes in sterically demanding environments. chimia.ch To overcome these limitations, more robust synthetic protocols have been developed. One effective strategy involves the in situ generation of highly reactive acyl fluorides from carboxylic acids, which can then react with hindered amines at elevated temperatures. rsc.org An alternative approach circumvents the traditional amine and carboxylic acid coupling entirely by reacting a sterically hindered Grignard reagent with an appropriate isocyanate, providing a facile and robust solution to this long-standing challenge. chimia.chnih.gov

| Method | Reagents | Key Features | Applicability to Steric Hindrance |

|---|---|---|---|

| Standard Coupling | EDC/HOBt, HATU, PyBOP | Mild conditions, widely used. | Low efficiency for hindered substrates. chimia.ch |

| Acyl Fluoride Method | Cyanuric fluoride, Pyridinium poly(hydrogen fluoride) | Forms highly reactive acyl fluoride intermediate; requires elevated temperature. | Effective for coupling hindered substrates where standard methods fail. rsc.org |

| Isocyanate-Grignard Coupling | Organomagnesium halides (Grignard reagents), Isocyanates | Bypasses traditional acid-amine coupling; robust and high-yielding. | Excellent for synthesizing exceptionally hindered amides. nih.gov |

Achieving Selective Functionalization

Selective functionalization of the this compound scaffold is a complex task due to the multiple reactive sites. The indole nucleus contains several C-H bonds with varying degrees of reactivity. nih.gov While the C2 and C3 positions on the pyrrole ring are the most electronically rich and reactive, the four C-H bonds on the indole's benzene (B151609) ring (C4, C6, C7) have similar reactivity, making their selective functionalization challenging. nih.gov

The C3 position is the default site for most electrophilic substitutions. However, functionalization at other positions, particularly on the six-membered ring, often requires a directing group strategy to achieve regioselectivity. nih.gov For example, a removable directing group installed at the N1 position can steer metal-catalyzed C-H activation to specific sites like C7, which is otherwise difficult to access. nih.gov The benzamide group at the C5 position acts as an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack but can also influence the regioselectivity of certain reactions.

| Position | Reaction Type | Typical Reagents/Catalysts | Notes |

|---|---|---|---|

| C2 | C-H Alkynylation | Rh(III) catalyst, Alkynyl bromides | Often requires a directing group on the indole nitrogen. acs.org |

| C3 | Electrophilic Substitution (e.g., Alkylation, Formylation) | B(C6F5)3, Vilsmeier Reagent (POCl3/DMF) | The most nucleophilic and intrinsically reactive position of the indole ring. acs.org |

| C4 | C-H Alkenylation | Directing group required | Considered extremely difficult due to low nucleophilicity. nih.gov |

| C7 | C-H Arylation | Pd(OAc)2, Directing group on N1 | Selective functionalization is challenging and often requires blocking the C2 position or using a directing group. nih.gov |

Advanced Chemical Reactions of this compound Scaffold

Oxidation of the Indole Moiety

The N-methylindole core of the molecule is susceptible to oxidation, and the reaction outcome is highly dependent on the oxidant and conditions used. The electron-rich double bond between C2 and C3 is a primary target for oxidation. Selective oxidation can lead to valuable synthetic intermediates. For instance, manganese-containing artificial enzymes have been shown to catalyze the selective oxidation of N-methyl-indole at its C3 position, which can ultimately yield N-methyl-2-oxindole or N-methyl-3-oxindole derivatives. acs.org These oxindoles are important structural motifs in many biologically active compounds.

More aggressive oxidation can lead to the cleavage of the pyrrole ring. Reagents like ozone or potassium permanganate can break the C2-C3 bond, leading to the formation of N-(2-formamidobenzoyl) derivatives. Another pathway involves an iodine-catalyzed tandem reaction that can transform indole structures into quinazolinones through a process of oxygenation, ring-opening, and recyclization. acs.org

| Oxidizing Agent/System | Primary Product | Reaction Type |

|---|---|---|

| m-CPBA, Peroxy acids | 2-Oxindole or 3-Oxindole | Selective C2 or C3 oxidation. acs.org |

| Mn-based Artificial Enzyme | 3-Oxindole derivative | Selective C3 oxygenation. acs.org |

| Ozone (O₃), KMnO₄ | Ring-opened products (e.g., anthranilic acid derivatives) | Oxidative cleavage of the pyrrole ring. |

| Electrooxidation | Oligomers/Polymers | Polymerization via radical cations. rsc.org |

Reduction of the Benzamide Group

The benzamide group is a stable functional group but can be reduced to the corresponding amine under forcing conditions. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org This powerful reducing agent converts the carbonyl group (C=O) of the amide into a methylene group (CH₂), transforming the this compound into N-((1-methyl-1H-indol-5-yl)methyl)aniline.

This reaction proceeds via the nucleophilic attack of hydride ions from LiAlH₄. libretexts.org The indole ring is generally stable to these conditions, allowing for the selective reduction of the amide. This transformation is a key step for converting the planar, electron-withdrawing amide linker into a more flexible, electron-donating secondary amine linker, which can significantly alter the molecule's three-dimensional shape and biological properties.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | N-Benzyl-1-methyl-1H-indol-5-amine |

Electrophilic Substitution on the Indole Ring

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). nih.gov For N-methylindole derivatives, the C3 position is the most nucleophilic and is the predominant site of attack for a wide range of electrophiles. acs.org The presence of the electron-withdrawing benzamide group at the C5 position deactivates the indole ring towards EAS, meaning more forceful conditions may be required compared to unsubstituted N-methylindole. acs.org Despite this deactivation, the regioselectivity for C3-substitution is generally maintained.

Two classic EAS reactions applicable to this scaffold are the Vilsmeier-Haack and Mannich reactions.

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the ring, yielding 3-formyl-N-(1-methyl-1H-indol-5-yl)benzamide. wikipedia.orgorganic-chemistry.org

Mannich Reaction : This is a three-component reaction involving formaldehyde, a secondary amine (e.g., dimethylamine), and the indole C-H bond. It results in the installation of a dialkylaminomethyl group at the C3 position, a process known as aminomethylation. oarjbp.comwikipedia.org

| Reaction Name | Reagents | Group Introduced at C3 | Product Type |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | -CHO (Formyl) | Indole-3-carboxaldehyde |

| Mannich | CH₂O, R₂NH (e.g., (CH₃)₂NH) | -CH₂NR₂ (Aminomethyl) | Gramine analogue (Mannich base) |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | -COR (Acyl) | 3-Acylindole |

Advanced Spectroscopic and Structural Elucidation of N 1 Methyl 1h Indol 5 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are fundamental for the initial structural confirmation of N-(1-Methyl-1H-indol-5-yl)benzamide.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on data from closely related N-(1-methyl-1H-indol-5-yl) derivatives, the anticipated chemical shifts are as follows: a singlet for the N-methyl protons around 3.80 ppm, and signals for the indole (B1671886) and benzamide (B126) aromatic protons in the range of 6.40-8.20 ppm. The amide proton (N-H) would likely appear as a broad singlet at a higher chemical shift, typically above 10.0 ppm in a solvent like DMSO-d₆. The protons of the benzoyl group would show characteristic multiplets for the ortho, meta, and para positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, the N-methyl carbon is expected to resonate at approximately 33.0 ppm. The carbons of the indole ring and the benzamide moiety would appear in the aromatic region (100-140 ppm), with the carbonyl carbon of the amide appearing significantly downfield, likely in the range of 164-168 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆. Predicted values are based on spectral data of structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.80 (s) | ~33.0 |

| Indole H-2 | ~7.35 (d) | ~128.0 |

| Indole H-3 | ~6.45 (d) | ~101.0 |

| Indole H-4 | ~7.45 (d) | ~128.5 |

| Indole H-6 | ~7.60 (dd) | ~116.0 |

| Indole H-7 | ~8.10 (d) | ~110.0 |

| Benzamide H-2', H-6' | ~7.95 (d) | ~128.5 |

| Benzamide H-3', H-5' | ~7.55 (t) | ~128.7 |

| Benzamide H-4' | ~7.65 (t) | ~132.0 |

| Amide N-H | >10.0 (br s) | - |

| Carbonyl C=O | - | ~166.0 |

| Indole C-3a | - | ~131.0 |

| Indole C-5 | - | ~134.0 |

| Indole C-7a | - | ~131.5 |

| Benzamide C-1' | - | ~134.5 |

Two-Dimensional NMR (e.g., DEPT, HSQC, HMBC)

Two-dimensional NMR techniques are employed to resolve spectral overlap and definitively assign proton and carbon signals.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would distinguish between CH, CH₂, and CH₃ groups. For this compound, the N-methyl carbon would appear as a positive signal, while the aromatic CH carbons would also be positive. Quaternary carbons, such as the indole C-3a, C-5, C-7a, and the benzamide C-1', would be absent in a DEPT-135 spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the indole and benzamide rings, as well as the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the benzoyl group and the 5-amino position of the 1-methylindole (B147185) core. Key correlations would be expected between the amide proton and the carbonyl carbon, as well as the indole C-5.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula, C₁₆H₁₄N₂O. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov An LC-MS analysis of this compound would serve two primary purposes. Firstly, the liquid chromatogram would indicate the purity of the sample by showing a single major peak corresponding to the target compound. Secondly, the mass spectrum associated with this peak would confirm the identity of the compound by showing its molecular ion peak, providing further evidence of its successful synthesis and purification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Expected IR Absorption Bands for this compound. Expected values are based on spectral data of structurally similar compounds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amide) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C-N | 1200 - 1350 | Stretching |

The presence of a strong absorption band around 1650 cm⁻¹ would be indicative of the amide carbonyl (C=O) group. The N-H stretching vibration of the amide would be observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C stretching vibrations would further confirm the presence of the indole and benzene (B151609) rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and the packing of this compound molecules in the crystal lattice. Although a specific crystal structure for this compound is not available, we can anticipate the key structural features based on studies of analogous compounds.

Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular assembly of this compound in the solid state would be governed by a variety of non-covalent interactions. These interactions are crucial in dictating the crystal packing and, consequently, the material's physical properties.

Hydrogen Bonding: The primary and most influential intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The amide functional group (-C(O)NH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). It is highly probable that the amide moieties of adjacent molecules would engage in N-H···O hydrogen bonds, a common and robust interaction in benzamide derivatives. mdpi.com This interaction often leads to the formation of well-defined supramolecular synthons, such as chains or dimeric motifs. For instance, in many benzamides, molecules are linked into chains by head-to-tail N-H···O hydrogen bonds. mdpi.com

A hypothetical representation of the primary intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bonding | Amide N-H | Carbonyl Oxygen (C=O) | Chains or Dimers |

| π-Stacking | Benzene Ring π-system | Benzene Ring π-system | Parallel or T-shaped |

| π-Stacking | Indole Ring π-system | Indole Ring π-system | Parallel or T-shaped |

| π-Stacking | Benzene Ring π-system | Indole Ring π-system | Parallel or T-shaped |

It is important to note that the presence of the methyl group on the indole nitrogen prevents this specific nitrogen from participating in hydrogen bonding as a donor, which would be possible in an unsubstituted indole. This structural feature simplifies the potential hydrogen bonding patterns, placing more emphasis on the amide linkage for this type of interaction.

Computational Chemistry and Molecular Modeling of N 1 Methyl 1h Indol 5 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Studies (e.g., HOMO/LUMO Orbital Analysis)Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules.nih.govnih.govA key part of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.nih.govresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and likely to be more chemically reactive and possess higher biological activity. nih.govnih.gov For the benzamide (B126) molecule, a component of the target structure, the HOMO-LUMO energy gap has been calculated at 5.611 eV. researchgate.net This type of calculation, if performed on N-(1-Methyl-1H-indol-5-yl)benzamide, would reveal its intrinsic electronic characteristics and reactivity profile.

Molecular Docking Simulations

Molecular docking is a powerful computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. nih.govmdpi.com This method models the interaction at an atomic level, helping to predict binding affinity and elucidate the mechanisms of action for potential drugs. nih.govoatext.com

Elucidation of Hydrogen Bonding and Hydrophobic Interactions

The molecular structure of this compound, featuring a benzamide and a methylated indole (B1671886) ring, suggests its participation in various non-covalent interactions, which are crucial for its potential biological activity.

Hydrogen Bonding: The amide linkage (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). In interactions with a biological target, such as an enzyme's active site, the amide proton can form a hydrogen bond with an electron-rich residue (e.g., the oxygen of a carboxylate or a backbone carbonyl). Simultaneously, the carbonyl oxygen of the benzamide can accept a hydrogen bond from a donor group on the receptor, such as the hydroxyl group of serine or threonine, or the amino group of asparagine or glutamine. Studies on related benzamide derivatives have confirmed the ability of the amide moiety to act as both a hydrogen bond donor and acceptor, forming stable intermolecular complexes. semanticscholar.org For instance, in ortho-(4-tolylsulfonamido)benzamides, the amide group has been shown to form intermolecular hydrogen bonds of the type N–H···O=S. semanticscholar.org

Hydrophobic Interactions: The benzoyl and the 1-methyl-1H-indole moieties are predominantly hydrophobic. The planar aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The methyl group on the indole nitrogen further contributes to the hydrophobicity. In a study of indole-containing benzamide derivatives as HDAC1 inhibitors, the indole fragment was found to have a significant impact on activity, suggesting the importance of hydrophobic interactions in the cap region of the binding site. thieme-connect.com

A hypothetical interaction profile within a protein active site, based on studies of similar molecules, is presented below:

| Interaction Type | Functional Group on this compound | Potential Interacting Residue in a Protein |

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Backbone Carbonyl |

| Hydrogen Bond Acceptor | Amide C=O | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Benzoyl Ring, Indole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Methyl Group | Leucine (B10760876), Isoleucine, Valine, Alanine |

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational tool to predict the stability of a ligand-protein complex over time. While no specific MD simulation studies for this compound are available, we can infer its likely behavior from studies on analogous compounds.

For instance, MD simulations have been employed to study the stability of benzamide derivatives in the binding pocket of various enzymes. semanticscholar.org These simulations typically analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained over the simulation period.

In a study on benzamide derivatives as potential anti-ovarian cancer agents, MD simulations were used to confirm the stability of the ligand-protein complex. semanticscholar.org It is plausible that MD simulations of this compound bound to a target like monoamine oxidase B (MAO-B), a target for which related indole-based inhibitors have been identified, would reveal a stable binding mode. nih.govnih.gov The simulations would likely show that the key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, indicating a stable complex.

A hypothetical summary of expected MD simulation results for this compound with a target protein is shown in the table below:

| MD Simulation Parameter | Expected Outcome for a Stable Complex | Interpretation |

| Ligand RMSD | Low and stable fluctuation around an average value | The ligand remains in a consistent binding pose. |

| Protein RMSD | Plateauing after an initial increase | The overall protein structure is stable upon ligand binding. |

| RMSF | Low fluctuations for residues in the binding pocket | The binding site residues are well-ordered and maintain interactions. |

| Hydrogen Bond Count | Consistent number of hydrogen bonds over time | Key hydrogen bonding interactions are maintained. |

Application of Computer-Aided Drug Design (CADD) Principles

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug candidates.

The this compound structure represents a versatile scaffold that can be optimized to enhance its binding affinity, selectivity, and pharmacokinetic properties. Scaffold optimization strategies often involve modifying different parts of the molecule.

One common strategy is scaffold hopping , where the core structure is replaced with a different chemical moiety that maintains the essential pharmacophoric features. For this compound, the benzamide or the indole core could be replaced with other aromatic or heterocyclic systems to explore new chemical space and potentially improve properties.

Another approach is substituent modification . The benzoyl and indole rings can be decorated with various functional groups to probe for additional interactions with the target protein. For example, adding hydrogen bond donors or acceptors, or groups that can modulate the electronic properties of the aromatic rings, could lead to improved activity. Research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated how systematic modifications to the core structure led to compounds with submicromolar antiproliferative activity. nih.gov

A table illustrating potential scaffold optimization strategies for this compound is provided below:

| Strategy | Modification on this compound | Rationale |

| Scaffold Hopping | Replace indole with indazole or benzimidazole. | Explore different hydrogen bonding patterns and geometries. |

| Substituent Modification | Add a hydroxyl or methoxy (B1213986) group to the benzoyl ring. | Introduce additional hydrogen bonding interactions. |

| Substituent Modification | Replace the methyl group on the indole with a larger alkyl group. | Enhance hydrophobic interactions. |

| Linker Modification | Alter the length or flexibility of the amide linker. | Optimize the orientation of the two aromatic systems. |

A crucial aspect of CADD is establishing a correlation between in silico predictions and in vitro experimental results. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. While no specific QSAR models for this compound have been published, the principles can be applied.

A QSAR model for a series of analogs of this compound would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods to correlate these descriptors with their measured biological activity (e.g., IC50 values). A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

In a study on novel indole-based inhibitors of MAO-B, a Structure-Activity Relationship (SAR) analysis was conducted, which is a qualitative precursor to QSAR. nih.gov This study identified key structural features that contribute to inhibitory activity. For example, the presence of a 3-fluorobenzoyl group on the indole nitrogen was found to be beneficial for activity. nih.gov

The following table outlines the steps involved in building a hypothetical QSAR model for this compound analogs:

| Step | Description | Example Descriptors/Methods |

| 1. Data Set Preparation | A series of analogs with measured biological activity is compiled. | Analogs with varying substituents on the benzoyl and indole rings. |

| 2. Descriptor Calculation | Molecular descriptors are calculated for each analog. | LogP (hydrophobicity), Molecular Weight, Dipole Moment, HOMO/LUMO energies. |

| 3. Model Building | A mathematical model is created to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| 4. Model Validation | The predictive power of the model is assessed. | Cross-validation (leave-one-out), prediction on an external test set. |

Structure Activity Relationship Sar Studies of N 1 Methyl 1h Indol 5 Yl Benzamide and Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The indole (B1671886) nucleus is a privileged scaffold in many biologically active compounds, and modifications to this ring system, including at the N1 position, are critical for modulating activity. chula.ac.thrsc.org The methylation of the indole nitrogen to form the N-(1-Methyl-1H-indol-5-yl) moiety can have several significant impacts on the molecule's properties.

N-methylation prevents the indole nitrogen from acting as a hydrogen bond donor. In instances where a hydrogen bond with a biological target is crucial for activity, methylation would be detrimental. Conversely, if the N-H group is involved in unfavorable interactions or if that space in the binding pocket is hydrophobic, N-methylation can enhance affinity. For example, in the development of GPR40 agonists based on an indole propanoic acid scaffold, the indole N-H group was found to form a hydrogen bond with the backbone amide of a leucine (B10760876) residue, suggesting that its presence is important for receptor binding in that specific context. nih.gov

Furthermore, N-methylation increases the lipophilicity of the compound, which can affect its solubility, cell permeability, and metabolic stability. This modification can also influence the electronic properties of the indole ring system. The indole structure is a common feature in molecules designed to mimic peptides and bind to enzymes. chula.ac.th

The benzamide (B126) portion of the molecule presents a versatile scaffold for introducing a wide array of substituents, which can profoundly affect target affinity and selectivity. The nature, position, and size of these substituents dictate the potential interactions with a receptor's binding site.

In a series of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide analogues, which are structurally very similar to the title compound, substitutions on the benzoyl moiety were explored for their effect on monoamine oxidase B (MAO-B) inhibition. The placement of a fluorine atom at the 3-position of the benzoyl ring was found to be optimal for potent and selective MAO-B inhibition. nih.govresearchgate.netnih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent.

Studies on other benzamide-containing compounds further illustrate the importance of this moiety. For SARS-CoV papain-like protease (PLpro) inhibitors, substituting the phenyl ring of a benzamide with aliphatic groups of similar size resulted in inactive compounds, demonstrating the necessity of the aromatic ring for activity. nih.gov However, a bioisosteric replacement of the benzene (B151609) ring with a thiophene (B33073) ring was tolerated with only a minor decrease in inhibition. nih.gov

The table below summarizes findings from various studies on benzamide analogues, illustrating the impact of substitutions on biological activity.

| Base Scaffold | Substitution on Benzamide Ring | Effect on Activity | Target Class |

| Naphthalene-based benzamide | Addition of an amino group | Increased inhibitory capacity | SARS-CoV PLpro |

| Naphthalene-based benzamide | Derivatization of amino group (e.g., dimethylamino, carbamate) | Reduced activity | SARS-CoV PLpro |

| Indole-5-carboxamide | 3-Fluoro on N-benzoyl group | Potent and selective inhibition | Monoamine Oxidase B |

| Pyrazol-5-yl-benzamide | Various substitutions | Modulated antifungal activity | Succinate (B1194679) Dehydrogenase |

The orientation of the amide linker has been shown to be critical for biological activity. In a study of potential SARS-CoV protease inhibitors, when benzamide compounds were synthetically altered to their corresponding anilides (inverting the amide linker), the biological activity was lost. nih.gov This demonstrates that the specific arrangement of the hydrogen bond donor (N-H) and acceptor (C=O) is essential for interaction with the target protein.

For indole-2-carboxamides developed as mycobactericidal agents, the amide linker was also found to be important, although it could be replaced by an amine (to form an indolylmethylamine) to improve solubility while retaining potent activity. nih.gov This indicates that while the linker's role in maintaining a certain distance and orientation between the two ends of the molecule is vital, the specific nature of the linker can be modified to improve physicochemical properties. The ability of the two aromatic rings to rotate relative to each other allows the compound to find an optimal, low-energy conformation within the binding site, maximizing favorable interactions.

Identification of Critical Binding Determinants

The chemical features of N-(1-Methyl-1H-indol-5-yl)benzamide that are critical for binding to a biological target can be inferred from SAR studies of its analogues. These determinants are the specific atoms or functional groups that engage in essential interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Amide Linker : As discussed, the amide group is a crucial binding determinant. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. The fixed orientation of these groups is often vital for anchoring the molecule within a binding site. nih.gov

Indole Moiety : The indole ring itself can participate in several types of interactions. The aromatic system can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. The N-methyl group, while blocking hydrogen donation, contributes to hydrophobic interactions. nih.gov

Benzamide Phenyl Ring : This aromatic ring also contributes to binding through hydrophobic and π-π stacking interactions. Substituents on this ring can introduce additional interaction points. For example, a halogen substituent, like the fluorine in the MAO-B inhibitor analogue, can alter the electronic distribution of the ring and potentially form specific halogen bonds or other electrostatic interactions with the target. nih.govresearchgate.net

In the context of GPR40 agonists, X-ray crystallography revealed that the carboxylate group of an analogue forms a network of polar interactions with multiple arginine and tyrosine residues, while the indole N-H forms a hydrogen bond with a leucine. nih.gov For pyrazol-5-yl-benzamide based fungicides, docking studies suggested that the final compound interacts with tryptophan, serine, and arginine residues in the target enzyme, succinate dehydrogenase, through hydrogen bonds and π-π interactions. nih.gov These examples underscore the common types of interactions that likely govern the binding of indole benzamide scaffolds.

Correlation of Structural Features with Specific Biological Mechanisms

The structural features of this compound and its analogues can be correlated with specific biological mechanisms of action, such as enzyme inhibition or receptor agonism/antagonism.

A compelling example is the development of selective monoamine oxidase B (MAO-B) inhibitors. nih.govresearchgate.net A very close analogue, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was identified as a potent, selective, and competitive inhibitor of MAO-B. nih.govresearchgate.netnih.gov The SAR study revealed that the N-benzoyl indole scaffold was key to this activity. The competitive inhibition mechanism suggests that the molecule binds directly to the active site of the MAO-B enzyme, competing with the natural substrate. The selectivity for MAO-B over MAO-A was influenced by the specific substitutions on the carboxamide and benzoyl rings.

Furthermore, indole derivatives have been investigated for a vast range of other activities, including as GPR40 agonists for treating type 2 diabetes nih.gov and as inhibitors of Indolamine 2,3-dioxygenase-1 (IDO1) for cancer immunotherapy. nih.gov In each case, the specific substitution pattern on the indole and the nature of the appended group (like a benzamide) are rationally designed to achieve a desired interaction with the biological target, leading to a specific mechanism of action.

Mechanistic Investigations of Biological Activity of N 1 Methyl 1h Indol 5 Yl Benzamide

Identification and Characterization of Molecular Targets

The biological activity of a compound is fundamentally determined by its interactions with specific molecular targets within the cell. For N-(1-Methyl-1H-indol-5-yl)benzamide, research has pointed towards its potential modulation of several key proteins and cellular components, including receptor tyrosine kinases, enzymes, the tubulin network, and other receptors.

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., ROR1)

While direct evidence of this compound inhibiting the receptor tyrosine kinase-like orphan receptor 1 (ROR1) is not currently available in published literature, the broader class of indole (B1671886) derivatives has been investigated for ROR1 inhibitory activity. For instance, a different indole derivative, LDR102, was identified as a ROR1 inhibitor. nih.gov This suggests that the indole scaffold could be a promising starting point for the development of ROR1 inhibitors. However, further studies are required to determine if this compound itself possesses any activity against ROR1 or other RTKs.

Enzyme Inhibition (e.g., Monoamine Oxidase B (MAO-B), Histone Deacetylases (HDAC))

Monoamine Oxidase B (MAO-B) Inhibition:

Research has indicated that derivatives of this compound are potent and selective inhibitors of Monoamine Oxidase B (MAO-B). One such derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, demonstrated significant inhibitory activity against human MAO-B with a competitive mode of inhibition. nih.govnih.gov This compound exhibited a high selectivity for MAO-B over its isoform, MAO-A. nih.gov The study also synthesized and characterized related compounds, including N-(1-methyl-1H-indol-5-yl)pyrazine-2-carboxamide and N-(1-methyl-1H-indol-5-yl)nicotinamide. nih.gov

Table 1: MAO-B Inhibitory Activity of this compound Derivatives

| Compound | Target | Inhibition Data | Selectivity | Mode of Inhibition |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50 = 0.78 µM, Ki = 94.52 nM nih.govnih.gov | High selectivity over MAO-A nih.gov | Competitive nih.govnih.gov |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Histone Deacetylases (HDAC) Inhibition:

The benzamide (B126) moiety is a known zinc-binding group present in many histone deacetylase (HDAC) inhibitors. nih.gov Studies on indole-containing benzamides have shown their potential as HDAC1 inhibitors. nih.govthieme-connect.comthieme-connect.com For example, a series of benzamide derivatives with an indole fragment demonstrated better inhibitory activity against HDAC1 than the known drug chidamide. nih.govthieme-connect.comthieme-connect.com Specifically, a compound with a fluorine substituent on the indole ring showed the best inhibitory activity against HDAC1. thieme-connect.comthieme-connect.com While direct data for this compound is not available, the structural similarities suggest it could potentially act as an HDAC inhibitor. nih.govthieme-connect.comthieme-connect.commdpi.comnih.govnih.gov

Table 2: HDAC1 Inhibitory Activity of Indole-Containing Benzamide Derivatives

| Compound | Target | Inhibition Data |

| Indole-containing benzamide derivative (Compound 3g) | HDAC1 | IC50 = 0.803 µmol/L thieme-connect.com |

| Fluorinated indole-containing benzamide derivative (Compound 3j) | HDAC1 | IC50 = 0.330 µmol/L thieme-connect.com |

IC50: Half-maximal inhibitory concentration.

Tubulin Polymerization Inhibition and Microtubule Disruption

While there is no direct evidence of this compound inhibiting tubulin polymerization, several studies have highlighted the potential of indole derivatives as tubulin polymerization inhibitors. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized as agents that inhibit tubulin polymerization. aacrjournals.orgnih.gov Another study on 1-methyl-1H-indole-pyrazoline hybrids also identified compounds that potently inhibit tubulin assembly. aacrjournals.org These findings suggest that the indole scaffold can be a key pharmacophore for the development of tubulin inhibitors, although specific testing of this compound is necessary to confirm this activity.

Other Receptor Modulation (e.g., Nur77 receptor, 5-HT1F receptor)

Nur77 Receptor Modulation:

The orphan nuclear receptor Nur77 has been identified as a target for some indole-containing compounds. nih.gov Bisindole methane (B114726) compounds, for example, have been shown to specifically bind to and activate Nur77. nih.gov This interaction can lead to the regulation of various signaling pathways. While these findings are promising for the broader class of indole derivatives, there is currently no direct evidence to suggest that this compound modulates the Nur77 receptor.

5-HT1F Receptor Modulation:

Derivatives of N-(1H-indol-5-yl)benzamide have been investigated for their activity on serotonin (B10506) receptors. For example, 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY334370) is a selective 5-HT1F receptor agonist. nih.gov This indicates that modifications to the core structure of this compound can lead to potent and selective ligands for the 5-HT1F receptor. However, the specific activity of this compound at this receptor has not been reported.

Interaction with Ubiquitin-Protein Ligases

There is currently no scientific literature available that directly investigates the interaction of this compound with ubiquitin-protein ligases.

Elucidation of Downstream Signaling Pathways

The interaction of a compound with its molecular targets initiates a cascade of downstream signaling events that ultimately determine the cellular response. Based on the potential targets identified for this compound and its derivatives, several downstream signaling pathways could be modulated.

Inhibition of MAO-B by this compound derivatives would lead to an increase in the levels of dopamine (B1211576) in the brain, which is a key therapeutic strategy in Parkinson's disease. parkinson.org By preventing the breakdown of dopamine, these inhibitors can enhance dopaminergic signaling. parkinson.orgnih.gov Furthermore, inhibiting MAO-B can reduce the production of reactive oxygen species, thereby protecting neurons from oxidative stress and subsequent cell death. youtube.com

Should this compound or its analogs inhibit HDACs , this would lead to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression. medscape.com This can affect various cellular processes, including cell cycle arrest, apoptosis, and differentiation. medscape.com Downstream signaling pathways affected by HDAC inhibition include the PI3K/AKT and MAPK pathways. nih.govnih.gov

If found to be a tubulin polymerization inhibitor , this compound would disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com This disruption of the microtubule network can also interfere with intracellular transport and signaling. aacrjournals.org The p53 and p21 pathways are often involved in the cellular response to microtubule-targeting agents. nih.gov

Modulation of the Nur77 receptor by indole compounds can have diverse downstream effects depending on the cellular context. Activation of Nur77 can lead to its translocation from the nucleus to the mitochondria, where it can interact with Bcl-2 to induce apoptosis. nih.gov Nur77 can also regulate the expression of genes involved in inflammation and metabolism. nih.govnih.gov

Activation of the 5-HT1F receptor by agonists like lasmiditan, a compound with some structural similarities to derivatives of the subject compound, is known to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator in migraine pathophysiology. wikipedia.org Downstream signaling of 5-HT1F receptor activation involves the inhibition of adenylyl cyclase and can also lead to the activation of the Akt-FoxO1 pathway, which is involved in promoting mitochondrial biogenesis and enhancing endothelial cell function. nih.govfrontiersin.orgnih.gov

Table 3: Summary of Potential Downstream Signaling Pathways

| Molecular Target | Potential Downstream Signaling Pathways |

| MAO-B | Increased dopamine levels, reduced oxidative stress |

| HDAC | PI3K/AKT pathway, MAPK pathway, cell cycle regulation, apoptosis |

| Tubulin | G2/M cell cycle arrest, apoptosis, p53/p21 pathways |

| Nur77 Receptor | Apoptosis via Bcl-2, regulation of inflammatory and metabolic genes |

| 5-HT1F Receptor | Inhibition of CGRP release, inhibition of adenylyl cyclase, activation of Akt-FoxO1 pathway |

Modulation of AKT/mTOR Pathways

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs fundamental cellular processes, including proliferation, growth, and metabolism. nih.gov The mTOR kinase, a central component of this pathway, exists in two distinct complexes: mTORC1 and mTORC2. nih.gov mTORC1 regulates protein synthesis through the phosphorylation of S6K1 and 4E-BP1, while mTORC2 is involved in cell proliferation and survival by phosphorylating Akt/PKB. nih.gov Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in various human cancers, making it a significant target for drug discovery. nih.gov

While the direct effects of this compound on the AKT/mTOR pathway have not been extensively documented in publicly available research, the broader class of indole derivatives has been investigated for mTOR inhibition. For instance, the potent and selective mTOR inhibitor, Torin2, showcases the potential of complex heterocyclic structures to interact with this pathway. nih.gov Further research is required to determine if this compound or its derivatives exhibit any modulatory activity on the AKT/mTOR signaling cascade.

Regulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammatory responses, immune function, and cell survival. As of the latest research, there is no direct scientific evidence available to suggest that this compound modulates the NF-κB signaling pathway.

Interference with Cell Cycle Progression (e.g., G2/M phase arrest)

Several studies on related indole-based compounds suggest a potential role for this chemical class in the interference with cell cycle progression. A structurally similar compound, 4-fluoro-N-(1H-indol-5-yl)benzamide, has been shown to induce cell cycle arrest at the G2/M phase in lung cancer cells (A549). This suggests that the indole-benzamide scaffold may be a key pharmacophore for this activity.

Furthermore, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated for their antiproliferative activities. nih.govrsc.org One of the promising compounds from this series was found to arrest the cell cycle in the G2/M phase. nih.govrsc.org These findings, although not directly on this compound, point towards a recurring theme of G2/M phase arrest associated with the N-methyl indole core structure.

Table 1: Cell Cycle Arrest Activity of a Related Indole-Benzamide Derivative

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

| A549 (Lung) | 10.0 | Cell cycle arrest (G2/M phase) |

Enzyme Kinetic Studies

Enzyme kinetic studies are fundamental in elucidating the mechanism of action of inhibitor compounds. Such studies provide valuable information on the inhibitor's potency and its mode of interaction with the target enzyme.

Determination of Inhibition Constants (Ki)

Analysis of Mode of Inhibition (e.g., Competitive)

The aforementioned study on the derivative N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide also shed light on its mode of inhibition. nih.gov The kinetic analysis demonstrated that this compound acts as a competitive inhibitor of human MAO-B. nih.gov This competitive mode of inhibition suggests that the compound likely binds to the active site of the enzyme, competing with the natural substrate.

Table 2: Enzyme Inhibition Data for a Derivative of this compound nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mode of Inhibition |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Human MAO-B | 94.52 nM | Competitive |

Applications and Therapeutic Potential of N 1 Methyl 1h Indol 5 Yl Benzamide Derivatives in Academic Research

Research into Potential Antitumor Agents

The quest for novel and more effective anticancer agents has led to the extensive investigation of indole (B1671886) derivatives. These compounds have been shown to interfere with various stages of cancer progression, including cell proliferation, survival, and metastasis.

A primary strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells. Derivatives of N-(1-Methyl-1H-indol-5-yl)benzamide have demonstrated significant antiproliferative effects in various cancer cell lines.

Indole-based benzenesulfonamide (B165840) derivatives, such as N-(1H-indol-5-yl)-4-sulfamoylbenzamide (A15), have been shown to suppress the growth of breast cancer cells, including MCF-7 and SK-BR-3 cell lines. nih.gov Studies using CoCl₂ to induce hypoxic conditions, which mimic the tumor microenvironment, found that certain indole-based benzenesulfonamide derivatives at a concentration of 100 µM significantly inhibited the viability of breast, lung, and pancreatic cancer cells. nih.gov Specifically, compounds A6 (N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide) and A15 showed high cytotoxicity, causing more than 50% inhibition of cell viability in MCF-7 and SK-BR-3 cells. nih.gov

Furthermore, a library of N-(1H-Indol-5-ylmethyl)benzenesulfonamide analogs was synthesized and evaluated for its potential to inhibit metabolic processes in pancreatic cancer. nih.gov Thirteen compounds from this library were identified as cytotoxic at a 50 μM concentration against seven pancreatic cancer cell lines. nih.gov A rapid screening assay also identified ten of these compounds as strong or moderate inhibitors of ATP production. nih.gov

Other related heterocyclic structures have also shown promise. A series of imidazole-based N-phenylbenzamide derivatives displayed good to moderate cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov The derivative 4f, which contains a fluorine substitution, was particularly potent, with IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. nih.gov

Table 1: Cytotoxic Activity of Selected Indole and Benzamide (B126) Derivatives

| Compound | Cancer Cell Line | Activity/Observation | Source |

|---|---|---|---|

| N-(1H-indol-5-yl)-4-sulfamoylbenzamide (A15) | MCF-7, SK-BR-3 (Breast) | >50% inhibition of cell viability at 100 µM. | nih.gov |

| N-(1H-Indol-5-ylmethyl)benzenesulfonamide Analogs | Pancreatic Cancer Cell Lines | 13 analogs cytotoxic at 50 µM; some inhibit ATP production. | nih.gov |

| Imidazole-based N-phenylbenzamide (Derivative 4f) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | IC₅₀ values of 7.5 µM (A549), 9.3 µM (HeLa), 8.9 µM (MCF-7). | nih.gov |

Inducing apoptosis, or programmed cell death, is a key mechanism for many successful anticancer drugs. Research has shown that N-substituted benzamides can trigger this process in cancer cells. Studies using declopramide, an N-substituted benzamide, as a lead compound revealed that at concentrations above 250 µM, it induced the release of cytochrome c into the cytosol and activated caspase-9 in mouse pre-B cells and human promyelocytic cancer cells (HL60). nih.govresearchgate.net This apoptotic pathway was inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk). nih.govresearchgate.net Overexpression of the anti-apoptotic protein Bcl-2 also blocked declopramide-induced apoptosis. nih.govresearchgate.net

Similarly, newly developed benzimidazole-based derivatives have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl2. nih.gov Other novel compounds, such as 1,8-Naphthalimide derivatives, have also been found to effectively induce apoptosis in glioblastoma cells. mdpi.com

The spread of cancer cells from the primary tumor to other parts of the body, known as metastasis, is a major cause of cancer-related mortality. Inhibiting cancer cell migration is therefore a critical therapeutic goal. Research has demonstrated that N-(1H-indol-5-yl)-4-sulfamoylbenzamide (A15) effectively suppressed the migration of MCF-7 and SK-BR-3 breast cancer cells. nih.gov This activity is linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with cancer progression and metastasis. nih.gov The activation of Mitogen-Activated Protein Kinase 1 (MAPK1) is also known to promote metastasis, making the inhibition of this kinase an active area of research for preventing cancer cell migration. mdpi.com

Investigation as Antiviral Agents (e.g., Varicella Zoster Virus)

Varicella Zoster Virus (VZV), a member of the herpesvirus family, is responsible for causing chickenpox (varicella) and shingles (herpes zoster). nih.govmdpi.com While vaccines and antiviral drugs are available, the search for new, more potent inhibitors continues. Indole-based structures have emerged as a promising scaffold for developing novel anti-VZV agents. nih.gov

In one study, a library of indole-based derivatives was designed and synthesized to explore their antiviral potential. nih.gov The synthesis involved creating N-(1H-indol-5-yl)benzamide from 5-aminoindole (B14826) and benzoic acid. nih.gov This intermediate was then subjected to further chemical modifications, including N-alkylation and a Mannich reaction, to produce the final target compounds. nih.gov The evaluation of these synthesized derivatives for their cytotoxic and antiviral activities helped in understanding the structure-activity relationships, particularly concerning substituents at the N-1 and C-3 positions of the indole ring. nih.gov Other research into different heterocyclic compounds, such as quinazoline-2,4-dione derivatives, has also identified compounds with moderate inhibitory activity against VZV, with EC₅₀ values in the range of 12.63–58.48 µM. nih.gov

Exploration as Neuroactive Agents for Neurological Disorders

The indole nucleus is a key component of several neurotransmitters, making its derivatives prime candidates for the development of neuroactive agents. Research in this area has focused on neurological conditions such as Parkinson's disease, a progressive disorder characterized by the loss of dopamine-producing neurons. nih.gov One of the key targets for Parkinson's therapy is Monoamine Oxidase B (MAO-B), an enzyme that breaks down dopamine (B1211576) in the brain. nih.gov

Scientists have rationally designed and synthesized new series of N-substituted indole-based analogs as potential MAO-B inhibitors. nih.govresearchgate.net Among these, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (compound 4e) emerged as a particularly potent and selective inhibitor of human MAO-B, with an IC₅₀ value of 0.78 µM and a high selectivity index (>120) over MAO-A. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor, with an inhibition constant (Ki) of 94.52 nM. nih.govresearchgate.net The synthesis of other related compounds, such as N-(1-methyl-1H-indol-5-yl)nicotinamide, was also reported in this line of research. nih.gov

Table 2: MAO-B Inhibitory Activity of Indole-Based Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) vs MAO-A | Mode of Inhibition | Source |

|---|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 | >120 | Competitive (Ki = 94.52 nM) | nih.govresearchgate.net |

| Compound 4b | MAO-B | 1.65 | >60 | Not specified | nih.gov |

Studies as Free Radical Scavenging Agents

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Antioxidants, or free radical scavengers, can help mitigate this damage. In the context of drug design, indole derivatives have been explored for their antioxidant properties. One study reported the synthesis and characterization of a novel indole derivative that included a tosyl moiety, which was investigated for its potential as an anti-oxidant agent. mdpi.com This line of inquiry suggests that the this compound scaffold can be modified to create compounds capable of neutralizing harmful free radicals.

Research in Anti-inflammatory Contexts

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. While direct research on the anti-inflammatory properties of this compound itself is not extensively documented in publicly available literature, studies on related indole and benzamide derivatives provide valuable insights into their potential.

Research into various indole derivatives has demonstrated significant anti-inflammatory effects. For instance, a study on N-substituted indole derivatives linked to different heterocyclic moieties showed that these compounds could act as potent anti-inflammatory and antioxidant agents. nih.gov Specifically, certain derivatives were found to be effective inhibitors of the COX-2 enzyme, a key player in the inflammatory cascade. nih.gov Another study highlighted an indole derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), which demonstrated anti-inflammatory activity by reducing leukocyte migration and the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. mdpi.com

Similarly, benzamide derivatives have been investigated for their anti-inflammatory potential. A series of N-pyrazolyl benzamide derivatives exhibited significant anti-inflammatory activity, with some compounds showing efficacy comparable to or better than the standard drug ibuprofen. researchgate.net These studies often attribute the anti-inflammatory effects to the inhibition of inflammatory mediators and enzymes. researchgate.net

While these findings are promising, it is important to note that they pertain to broader classes of indole and benzamide derivatives. Future research is needed to specifically evaluate this compound and its direct derivatives to determine their efficacy and mechanism of action in anti-inflammatory contexts.

Table 1: Research Findings on Anti-inflammatory Activity of Related Indole and Benzamide Derivatives

| Compound Class | Key Findings | Reference |

| N-substituted indole derivatives | Potent inhibitors of the COX-2 enzyme. | nih.gov |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Reduced leukocyte migration and levels of pro-inflammatory cytokines. | mdpi.com |

| N-Pyrazolyl benzamide derivatives | Significant anti-inflammatory activity, with some compounds exceeding the efficacy of ibuprofen. | researchgate.net |

Research into Antidiabetic Potential

Diabetes mellitus, particularly Type 2 diabetes (T2D), is a metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and/or insufficient insulin secretion. One of the therapeutic targets for T2D is glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism and insulin secretion. nih.gov

Computational and preclinical studies have identified benzamide derivatives as potential glucokinase activators (GKAs). nih.gov These compounds are thought to lower blood glucose levels and enhance insulin secretion. nih.gov A computational study on a dataset of 43 benzamide derivatives identified key structural features required for GK activation and developed predictive 3D-QSAR models. nih.gov This research highlights the potential of the benzamide scaffold in designing novel antidiabetic agents. nih.gov Patents have also been filed for substituted benzamide derivatives as glucokinase activators, intended for reducing blood glucose and increasing insulin secretion in the treatment of type II diabetes. google.com

However, the existing research on benzamide derivatives as GKAs does not specifically mention the N-(1-Methyl-1H-indol-5-yl) substitution. Therefore, while the benzamide core shows promise, dedicated studies are required to synthesize and evaluate this compound derivatives for their potential as antidiabetic agents.

Table 2: Research Highlights of Benzamide Derivatives in Antidiabetic Research

Studies on HSP90 Activity Modulation

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.govnih.gov This makes HSP90 an attractive target for cancer therapy. nih.govnih.gov Inhibition of HSP90 can lead to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor growth and survival. nih.gov

The development of HSP90 inhibitors has explored various chemical scaffolds. Notably, a second-generation HSP90 inhibitor, ganetespib, which incorporates a 4-(1-methyl-1H-indol-5-yl) moiety, has shown favorable pharmacological and safety profiles compared to first-generation inhibitors. researchgate.net This suggests that the indole-based structure contributes positively to the activity of HSP90 inhibitors.